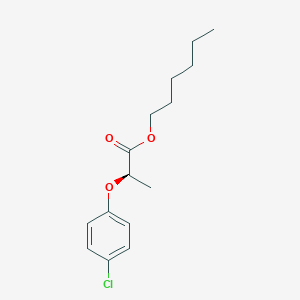

hexyl (2R)-2-(4-chlorophenoxy)propanoate

Description

Contextualizing Chlorophenoxy Compounds within Chemical Biology and Agrochemical Research

Chlorophenoxy compounds are a class of organic molecules characterized by a phenol (B47542) ring substituted with chlorine atoms and linked to an aliphatic carboxylic acid through an ether bond. researchgate.net This structural motif is the foundation for one of the most historically significant and widely utilized classes of herbicides. mdpi.com

In the realm of agrochemical research, chlorophenoxy compounds, particularly phenoxyacetic acids like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), function as synthetic auxins. nih.gov They mimic the action of natural plant growth hormones, leading to uncontrolled and unsustainable growth in susceptible broadleaf weeds, which ultimately results in their death. beyondpesticides.org This selective mode of action allows for the control of weeds in cereal crops and turf, a discovery that revolutionized agricultural productivity in the mid-20th century.

The chemical structure, including the position and number of chlorine substituents on the aromatic ring, significantly influences the herbicidal activity and physicochemical properties of these compounds. nih.gov Research in this area focuses on synthesis, mechanism of action, environmental fate, and the development of new derivatives with improved efficacy or environmental profiles. The active form of these herbicides is typically the acid, but they are often formulated as salts or esters to alter properties such as solubility and volatility. nih.gov

Table 1: Prominent Chlorophenoxy Herbicides and Their Structural Features

| Compound Name | Abbreviation | Chemical Family | Key Structural Features |

|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | 2,4-D | Phenoxyacetic Acid | Acetic acid linked to a 2,4-dichlorinated phenol ring. Achiral. |

| 4-chloro-2-methylphenoxyacetic acid | MCPA | Phenoxyacetic Acid | Acetic acid linked to a 4-chloro, 2-methyl substituted phenol ring. Achiral. |

| 2-(2,4-dichlorophenoxy)propanoic acid | Dichlorprop (B359615) | Phenoxypropanoic Acid | Propanoic acid linked to a 2,4-dichlorinated phenol ring. Chiral center at C2 of the propanoic acid. |

| 2-(4-chloro-2-methylphenoxy)propanoic acid | Mecoprop (B166265) | Phenoxypropanoic Acid | Propanoic acid linked to a 4-chloro, 2-methyl substituted phenol ring. Chiral center at C2 of the propanoic acid. |

The Academic Significance of Chiral Phenoxypropanoate Esters

A pivotal area of academic inquiry within the chlorophenoxy herbicide family involves chirality. When the aliphatic acid moiety is propanoic acid instead of acetic acid, as in dichlorprop and mecoprop, a stereocenter is created at the second carbon of the propanoate chain. researchgate.net This results in two enantiomers, (R) and (S), which are non-superimposable mirror images of each other.

It is well-established that the biological activity of these herbicides is highly stereospecific. For phenoxypropanoates like mecoprop and dichlorprop, the herbicidal activity resides almost exclusively in the (R)-enantiomer, often referred to as Mecoprop-P or Dichlorprop-P, respectively. epa.govnih.gov The (S)-enantiomer is largely inactive. nih.gov This enantioselectivity is a classic example of the specific interactions required between a small molecule and a biological target, in this case, the auxin-binding proteins in plants.

Consequently, significant research has been dedicated to the enantioselective synthesis and analysis of these compounds. rsc.org The use of single-enantiomer products (the eutomer) is preferred in modern agriculture as it reduces the total amount of chemical applied to the environment and eliminates the application of the inactive isomer (the distomer).

The esterification of these chiral acids is another key research focus. Forming esters, such as the ethylhexyl ester of 2,4-D, can modify the compound's physical properties. nih.gov Esterification generally increases lipophilicity, which can influence formulation, absorption into the plant cuticle, and translocation. Recent studies on 2,4-D ethylhexyl ester, for instance, have investigated the herbicidal activity and metabolic behavior of its individual enantiomers, demonstrating that the S-enantiomer possessed higher activity against certain weeds. nih.gov This highlights the dual importance of both the chiral configuration and the nature of the ester group in determining biological function.

Table 2: Enantioselectivity in Mecoprop (MCPP)

| Enantiomer | Common Name | Herbicidal Activity | Environmental Degradation Notes |

|---|---|---|---|

| (R)-2-(4-chloro-2-methylphenoxy)propanoic acid | Mecoprop-P, MCPP-p | Biologically active as a synthetic auxin herbicide. epa.gov | Degradation rates can differ from the S-enantiomer depending on microbial populations and redox conditions. nih.gov |

| (S)-2-(4-chloro-2-methylphenoxy)propanoic acid | - | Largely inactive as a herbicide. | In some environments, this enantiomer may persist longer than the active (R)-form. researchgate.net |

Delineation of Key Research Avenues for Hexyl (2R)-2-(4-chlorophenoxy)propanoate

Potential Research Trajectories:

Synthesis and Stereochemical Verification: The initial research step would involve the development of a robust synthesis protocol. This would likely involve the esterification of (2R)-2-(4-chlorophenoxy)propanoic acid with 1-hexanol (B41254). Rigorous analytical techniques, such as chiral chromatography and spectroscopy, would be essential to confirm the enantiomeric purity and structural integrity of the final product. rsc.org

Assessment of Herbicidal Activity and Crop Selectivity: A primary focus would be to determine the compound's biological efficacy. Greenhouse and field trials would be designed to quantify its herbicidal activity against a spectrum of broadleaf weeds. A key question would be how the hexyl ester compares to other esters (e.g., methyl, ethyl, or 2-ethylhexyl esters) and to the parent acid in terms of potency and speed of action. mdpi.commdpi.com

Physicochemical Profiling and Environmental Fate: The addition of the hexyl ester group would be expected to significantly increase the molecule's lipophilicity (fat-solubility) and decrease its water solubility compared to the parent acid. Research would focus on quantifying these properties, such as the octanol-water partition coefficient (LogP), vapor pressure, and soil sorption coefficient (Koc). These parameters are critical for predicting the compound's environmental behavior, including its persistence, potential for bioaccumulation, and mobility in soil and water systems.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Basis for Prediction |

|---|---|---|

| Molecular Formula | C15H21ClO3 | Based on structural components. |

| Chirality | (2R) configuration | Specified in the chemical name, known to be the active form in related herbicides. epa.gov |

| Water Solubility | Low | Esterification and the long hexyl chain decrease polarity compared to the parent acid. |

| Lipophilicity (LogP) | High | The C6 alkyl chain significantly increases affinity for non-polar environments. nih.gov |

| Mode of Action (Hypothesized) | Systemic herbicide (pro-herbicide) | Hydrolysis to the active (2R)-2-(4-chlorophenoxy)propanoic acid, which acts as a synthetic auxin. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

664982-02-9 |

|---|---|

Molecular Formula |

C15H21ClO3 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

hexyl (2R)-2-(4-chlorophenoxy)propanoate |

InChI |

InChI=1S/C15H21ClO3/c1-3-4-5-6-11-18-15(17)12(2)19-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3/t12-/m1/s1 |

InChI Key |

QJHSXVWVTYROHG-GFCCVEGCSA-N |

Isomeric SMILES |

CCCCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCCCCCOC(=O)C(C)OC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Advanced Synthetic Approaches and Stereochemical Control

Established Esterification Methodologies for Phenoxypropanoic Acids

The foundational reaction for producing hexyl (2R)-2-(4-chlorophenoxy)propanoate is the esterification of 2-(4-chlorophenoxy)propanoic acid with 1-hexanol (B41254). This reaction is typically reversible and requires catalysis to proceed at a reasonable rate. ceon.rs

The efficiency of esterification is highly dependent on several key parameters, including the type and concentration of the catalyst, reaction temperature, and the molar ratio of the reactants. ceon.rs Homogeneous acid catalysts like sulfuric acid are commonly employed. ceon.rs

Studies on the esterification of propanoic acid have shown that increasing the reaction temperature generally leads to a higher reaction rate and yield. ceon.rs For instance, in the synthesis of propyl propanoate, increasing the temperature from 35°C to 65°C resulted in a significant rise in acid conversion. ceon.rs Similarly, the catalyst concentration plays a crucial role; an increase in the molar ratio of catalyst to acid can enhance the reaction rate, although the effect may diminish at higher concentrations. ceon.rs The molar ratio of alcohol to acid is another critical factor, with higher ratios favoring an increased yield of the ester product. ceon.rsresearchgate.net Factorial design and ANOVA methodologies have been used to identify the most significant variables, confirming that temperature and catalyst concentration have a major influence on the reaction conversion. angolaonline.netresearchgate.net

Table 1: Influence of Temperature on the Conversion of Propanoic Acid to Propyl Propanoate ceon.rs Conditions: Acid/alcohol/catalyst molar ratio of 1/10/0.20.

| Reaction Time (minutes) | Conversion at 35°C (%) | Conversion at 45°C (%) | Conversion at 55°C (%) | Conversion at 65°C (%) |

|---|---|---|---|---|

| 30 | 42.3 | 64.1 | 78.5 | 85.6 |

| 90 | 69.8 | 83.5 | 90.1 | 93.7 |

| 210 | 83.7 | 91.8 | 95.2 | 96.9 |

The structure of the alcohol, specifically the length of its alkyl chain, significantly impacts the esterification reaction. uni-pannon.huresearchgate.net When considering the synthesis of this compound, the use of a six-carbon primary alcohol (1-hexanol) is required. Research on the enzymatic esterification of acetic acid with primary alcohols of varying chain lengths (C2-C8) has shown that the reaction yield increases as the carbon chain length grows. uni-pannon.hu This suggests that the esterification with 1-hexanol would be more favorable compared to shorter-chain alcohols like ethanol (B145695) or propanol (B110389) under these specific enzymatic conditions. uni-pannon.hu

However, in acid-catalyzed esterifications, the trend can be more complex. While longer chains might increase the nucleophilicity of the alcohol's oxygen, they also introduce greater steric hindrance, which can decrease the reaction rate. researchgate.netnih.gov Studies on the esterification of propanoic acid with lower monohydric alcohols (C1-C4) showed that the reactivity decreased in the order of 1-butanol (B46404) > 1-propanol (B7761284) > ethanol > 2-propanol, indicating a complex relationship between chain length and structure. ceon.rsresearchgate.net For linear primary alcohols, the conversion rate in some systems has been observed to be proportional to the lengthening of the carbon chain from C2 to C8. uni-pannon.hu

Table 2: Effect of Primary Alcohol Chain Length on Enzymatic Esterification Yield uni-pannon.hu Conditions: Acetic acid as acyl donor, Novozym 435 as catalyst.

| Alcohol | Carbon Chain Length | Ester Yield (%) |

|---|---|---|

| Ethanol | C2 | 68.2 |

| 1-Propanol | C3 | 75.3 |

| 1-Butanol | C4 | 80.5 |

| 1-Hexanol | C6 | 88.9 |

| 1-Octanol | C8 | 94.1 |

Enantioselective Synthesis of this compound

Achieving a high enantiomeric purity of the (2R)-isomer is paramount. This is typically accomplished through methods that can differentiate between the two enantiomers of the starting racemic acid or a racemic ester intermediate.

Biocatalysis, particularly using lipases, offers a powerful and highly selective method for resolving racemic mixtures of phenoxypropanoic acids or their esters. nih.govcapes.gov.br The process of kinetic resolution involves the enzyme selectively catalyzing the reaction of one enantiomer, leaving the other unreacted. For instance, the lipase (B570770) from Aspergillus oryzae has been used for the enantioselective resolution of (R,S)-2-phenoxy-propionic acid methyl ester, achieving a high enantiomeric excess (e.e.s) of 99.5% at a conversion rate of 50.8%. nih.gov

Similarly, lipases from Candida rugosa have been employed to resolve (R,S)-2-(4-hydroxyphenoxy)propionic acid methyl ester, yielding an enantiomeric excess of over 99% at 38% hydrolysis. capes.gov.br The choice of lipase, solvent, pH, and temperature are all critical parameters that must be optimized for successful resolution. nih.gov Immobilized lipases, such as Candida antarctica lipase B (often known as Novozym 435), are particularly effective and can be reused, making them suitable for industrial applications. nih.govnih.gov These enzymes can be used in either hydrolysis of a racemic ester or in a transesterification reaction to produce the desired enantiomerically pure ester. nih.gov

Table 3: Examples of Lipase-Catalyzed Kinetic Resolution of Phenoxypropanoic Acid Derivatives

| Substrate | Lipase Source | Reaction Type | Enantiomeric Excess (e.e.) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| (R,S)-2-Phenoxy-propionic acid methyl ester | Aspergillus oryzae | Hydrolysis | 99.5% (substrate) | 50.8 | nih.gov |

| (R,S)-2-(4-hydroxyphenoxy)propionic acid methyl ester | Candida rugosa | Hydrolysis | >99% | 38 | capes.gov.br |

| Racemic 2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid | Candida antarctica lipase B | Transesterification | >99% (product) | 96.9 | nih.gov |

A chemoenzymatic approach combines chemical synthesis with biocatalytic steps to achieve the final product with high enantiomeric purity. A highly effective chemoenzymatic route for a related compound involved an initial chemical synthesis of the racemic acid followed by a lipase-mediated transesterification to selectively produce the (2R)-ester. nih.gov This strategy resulted in a total yield of 60.4% and an enantiomeric purity of over 99%, significantly higher than traditional chemical methods. nih.gov

Asymmetric catalysis using synthetic chiral catalysts represents an alternative to biocatalysis. frontiersin.orgnih.gov While specific applications to this compound are not widely documented, the field of asymmetric catalysis offers numerous possibilities. frontiersin.org This can involve using chiral metal complexes (e.g., rhodium or ruthenium-based) or small organic molecules (organocatalysts) that can mediate the stereoselective formation of C-O bonds or other key transformations. frontiersin.orgnih.gov These methods aim to directly synthesize the desired enantiomer rather than resolving a racemic mixture, which can be more atom-economical.

Rational Design and Synthesis of Structurally Related Analogues

The rational design and synthesis of analogues of a target molecule are crucial for understanding structure-activity relationships and for the discovery of new compounds with improved properties. nih.govnih.gov This involves making systematic modifications to the core structure of this compound. mdpi.com

Analogues could be designed by:

Modifying the aromatic ring: Replacing the 4-chloro substituent with other groups (e.g., methyl, bromo, cyano) to probe the electronic and steric requirements at this position. An example from a related class is 2-(2-Methyl-4-chlorophenoxy)propionic acid (Mecoprop). epa.gov

Altering the alkyl ester chain: Synthesizing esters with different alkyl chains (e.g., ethyl, butyl, octyl) to investigate how lipophilicity affects biological interactions. nih.gov

Changing the ether linkage or propanoate core: Introducing different functionalities, such as in the synthesis of 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid, which replaces the propanoate with an oxirane-2-carboxylate while maintaining a hexyl ether linkage to a substituted phenol (B47542). nih.gov

The synthesis of these analogues would follow similar chemical pathways, such as the Buchwald-Hartwig cross-coupling for creating aryl ether bonds or standard esterification and resolution techniques as described previously. mdpi.com These designed molecules are then tested to build a comprehensive understanding of the molecular features essential for their function. nih.gov

Investigations into Biological Interactions and Proposed Mechanisms of Action

Exploration of Auxin Mimicry in Plant Systems (Inferred from related chlorophenoxy herbicides)

Synthetic auxinic herbicides are designed to mimic the action of the natural plant hormone indole-3-acetic acid (IAA). pressbooks.pubhracglobal.com They are among the oldest and most widely used synthetic herbicides, valued for their ability to selectively control broadleaf weeds in grass crops. pressbooks.pubbiotrend.comcore.ac.uk These compounds exhibit a characteristic dose-response pattern; at low concentrations, they can act as plant growth regulators, while at higher concentrations, they induce uncontrolled, lethal growth. pressbooks.pubnih.govunl.edu The mechanism hinges on their structural similarity to IAA, allowing them to hijack the plant's natural growth-regulating machinery. pressbooks.pub

The primary molecular targets for auxin and auxinic herbicides in plants are a family of F-box proteins, most notably the Transport Inhibitor Response 1 (TIR1) and its homologs, the Auxin F-Box (AFB) proteins. nih.govnih.gov These proteins function as auxin receptors. The binding of an auxin molecule to the TIR1/AFB receptor creates a composite surface that promotes the recruitment of a co-receptor protein from the Aux/IAA family of transcriptional repressors. nih.gov

Quantitative Structure-Activity Relationship (qSAR) assays using purified receptor proteins from Arabidopsis have revealed differential binding affinities among various auxinic herbicides to different receptor clades (TIR1, AFB2, and AFB5). nih.gov While the benzoate (B1203000) auxin dicamba (B1670444) shows low binding to all three receptors, phenoxy-carboxylate auxins like mecoprop (B166265) and dichlorprop (B359615)—which are structurally analogous to the active form of hexyl (2R)-2-(4-chlorophenoxy)propanoate—exhibit significantly higher binding to the TIR1 receptor compared to 2,4-D and MCPA. nih.gov This specificity in receptor binding may contribute to the varying weed control spectrums observed among different auxin herbicides. nih.gov Some synthetic auxins, such as florpyrauxifen-benzyl, show a preference for the AFB5 co-receptor over TIR1. researchgate.net This interaction tethers the Aux/IAA protein to an SCF (Skp1-cullin-F-box) ubiquitin-protein ligase complex, marking it for degradation. nih.gov

Interactive Data Table: Relative Binding of Auxin Herbicides to Arabidopsis Receptors (Note: Data inferred from studies on related compounds. Binding is relative to the natural auxin IAA.)

This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Chemical Class | Relative Binding to TIR1 | Relative Binding to AFB2 | Relative Binding to AFB5 |

| IAA (Indole-3-acetic acid) | Natural Auxin | High | High | High |

| 2,4-D | Phenoxy-carboxylate | Low | Low | Low |

| MCPA | Phenoxy-carboxylate | Low | Low | Low |

| Mecoprop | Phenoxy-carboxylate | Moderate | Moderate | Low |

| Dichlorprop | Phenoxy-carboxylate | Moderate | Low | Low |

| Picloram | Pyridine-carboxylate | Low | Low | Moderate |

| Dicamba | Benzoate | Low | Low | Low |

The binding of an auxinic herbicide to the TIR1/AFB receptor initiates a cascade that profoundly disrupts normal plant development. The critical event is the subsequent ubiquitination and degradation of the Aux/IAA repressor proteins by the 26S proteasome. nih.gov In their stable state, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that control the expression of auxin-responsive genes. nih.gov

The herbicide-induced removal of these repressors derepresses the ARFs, leading to the continuous and uncontrolled transcription of genes involved in cell elongation, division, and differentiation. nih.gov This sustained activation, driven by the high stability and concentration of synthetic auxins compared to the rapidly metabolized natural IAA, overwhelms the plant's regulatory capacity. nih.gov The downstream effects include the stimulation of ethylene (B1197577) biosynthesis and the accumulation of abscisic acid (ABA), a stress hormone that contributes to stomatal closure and senescence. nih.govregulations.gov Macroscopically, these perturbations manifest as epinastic bending of leaves, stem twisting, callus formation, and ultimately, the destruction of vascular tissues, leading to plant death. researchgate.net

Enzymatic Interactions and Metabolic Pathways in Biological Systems

This compound is an ester and is expected to undergo hydrolysis as the initial step of its biotransformation in biological systems. This reaction is catalyzed by non-specific esterase enzymes, which cleave the ester bond. This process releases hexan-1-ol and the herbicidally active molecule, 2-(4-chlorophenoxy)propionic acid (also known as 4-CPP). nih.gov

Once formed, the active acid is subject to further metabolism. In many organisms, the primary degradation pathway for chlorophenoxy acids involves the cleavage of the ether linkage. nih.govresearchgate.net This results in the formation of the corresponding phenol (B47542), in this case, 4-chlorophenol, and a propionate (B1217596) side-chain. nih.govresearchgate.netkent.ac.uk Studies on the degradation of the related herbicide mecoprop by the bacterium Alcaligenes denitrificans confirmed the biotransformation to 4-chloro-2-methylphenol (B52076) and identified pyruvate (B1213749) as the product derived from the aliphatic side chain. kent.ac.uk In some cases, these transformation products can exhibit different or even higher biological activity or persistence than the parent compound. nih.govresearchgate.netnih.gov

The propanoate or propionyl group released from the breakdown of the parent molecule can enter central metabolic pathways. nih.govnih.gov Propionate is first activated to its thioester derivative, propionyl-CoA, a reaction that can be catalyzed by acyl-CoA synthetases. nih.govcreative-proteomics.com Propionyl-CoA is a common intermediate in the catabolism of odd-chain fatty acids and several amino acids, including isoleucine, valine, threonine, and methionine. nih.govnih.gov

In most vertebrates and many other organisms, propionyl-CoA enters the citric acid (TCA) cycle through a specific three-step pathway:

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. nih.gov

Isomerization: D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase. nih.govcreative-proteomics.com

Rearrangement: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA. nih.gov

Succinyl-CoA is a direct intermediate of the TCA cycle, and this pathway thus serves an anaplerotic function, replenishing TCA cycle intermediates. nih.gov An alternative metabolic fate observed in some bacteria involves the conversion of the propionate side chain to pyruvate. kent.ac.uk

Interactive Data Table: Key Steps in Propanoate Metabolism

This table is interactive. You can sort the data by clicking on the column headers.

| Step | Substrate | Enzyme | Product | Metabolic Pathway |

| Activation | Propionate | Propionyl-CoA Synthetase | Propionyl-CoA | Propanoate Metabolism |

| Carboxylation | Propionyl-CoA | Propionyl-CoA Carboxylase | D-Methylmalonyl-CoA | Propanoate Metabolism |

| Isomerization | D-Methylmalonyl-CoA | Methylmalonyl-CoA Epimerase | L-Methylmalonyl-CoA | Propanoate Metabolism |

| Rearrangement | L-Methylmalonyl-CoA | Methylmalonyl-CoA Mutase | Succinyl-CoA | TCA Cycle Anaplerosis |

| Alternative | Propionate Side-Chain | (Various) | Pyruvate | Glycolysis/Gluconeogenesis |

Identification of Potential Biological Targets and Signaling Cascades

The definitive biological target of the active form of this compound in sensitive plants is the auxin perception and signaling system. The direct molecular interaction occurs with the TIR1/AFB family of F-box protein auxin receptors. nih.govnih.gov

The binding event triggers a well-defined signaling cascade:

Complex Formation: The herbicide-receptor complex recruits an Aux/IAA transcriptional repressor.

Ubiquitination: The repressor is targeted by the SCFTIR1/AFB E3 ubiquitin ligase complex for polyubiquitination. nih.gov

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is degraded by the 26S proteasome.

Gene Activation: The degradation of the repressor liberates Auxin Response Factor (ARF) transcription factors, which then activate a cascade of downstream gene expression leading to phytotoxicity. nih.gov

Beyond this primary mechanism, research has explored other potential biological targets for chlorophenoxy herbicides and their transformation products (TPs). Studies have investigated interactions with acetylcholinesterase (AChE), an enzyme critical to the central nervous system, and with DNA. The results indicate that AChE is not a primary target for the parent chlorophenoxy herbicides. nih.govnih.gov However, some transformation products, particularly nitro-derivatives of the corresponding phenols, displayed a more noticeable inhibitory activity than the parent herbicides. nih.govnih.gov Similarly, interactions with calf thymus DNA were found to be generally weak, with only a slight effect on the stability of the double helix, suggesting this is not a primary mode of toxic action. nih.govnih.govresearchgate.net

Investigation of Enzyme Inhibition or Activation

Research into the enzymatic interactions of compounds structurally related to this compound has identified several potential targets. One notable area of investigation is the inhibition of enzymes involved in lipid metabolism. For example, a structurally similar compound, 2-(p-chlorophenoxy)-2-methylpropionic acid, has been shown to inhibit acetyl-CoA carboxylase, a key regulatory enzyme in fatty acid biosynthesis. nih.gov Studies demonstrated that this compound could completely inhibit acetyl-CoA carboxylase from various animal sources at a concentration of 10⁻³M. nih.gov This suggests that the inhibition of this enzyme leads to a reduction in the biosynthesis of fatty acids. nih.gov

Another potential enzymatic target is topoisomerase IIbeta. A complex synthetic quinoxaline (B1680401) phenoxypropionic acid derivative, 2-[4-(7-chloro-2-quinoxalinyloxy)phenoxy]-propionic acid (XK469), has been investigated as an inhibitor of this enzyme. nih.gov In vitro studies showed a concentration-dependent inhibition of cell growth that correlated with the inhibition of topoisomerase IIbeta. nih.gov However, in vivo studies, while confirming the inhibition of the enzyme, did not result in a significant therapeutic effect in the tested cancer model, suggesting that topoisomerase IIbeta inhibition by this class of compounds may not be sufficient for a therapeutic outcome on its own. nih.gov

Table 1: Investigated Enzyme Interactions of Related Phenoxypropionic Acid Derivatives

| Compound | Enzyme | Observed Effect | Reference |

|---|---|---|---|

| 2-(p-chlorophenoxy)-2-methylpropionic acid | Acetyl-CoA Carboxylase | Inhibition | nih.gov |

Ligand-Receptor Binding Profiling

The primary receptor interaction identified for the parent acid, 2-(4-chlorophenoxy)propionic acid (CPP), is with the skeletal muscle chloride channel, CLC-1. nih.gov CPP acts as a stereoselective modulator of the chloride conductance (gCl) in skeletal muscle fibers. nih.gov The interaction with the CLC-1 channel is highly dependent on the molecular structure of the ligand. nih.gov

Key structural features for the binding and blocking activity on the CLC-1 channel have been identified: nih.gov

The Carboxylic Group: This group provides the necessary acidity and negative charge for the molecule to interact with and block the channel. nih.gov

The Chlorophenoxy Moiety: It is thought to interact with a hydrophobic pocket within the binding site. nih.gov

The Chiral Center: The specific spatial arrangement conferred by the chiral center is crucial for the proper orientation of the molecule within the binding site. nih.gov

An Additional Phenoxy Group: The presence of a second phenoxy group can significantly increase the binding affinity by interacting with another hydrophobic pocket. nih.gov

Modifications to any of these key structural elements typically lead to a significant decrease or complete loss of the gCl-blocking activity. nih.gov This highlights the specific nature of the interaction between CPP and the CLC-1 channel.

Table 2: Structural Determinants for CLC-1 Channel Interaction by 2-(4-chlorophenoxy)propionic acid (CPP) Analogs

| Structural Feature | Role in Interaction | Reference |

|---|---|---|

| Carboxylic Group | Provides acidity and negative charge for channel blocking | nih.gov |

| Chlorophenoxy Moiety | Interacts with a hydrophobic pocket in the binding site | nih.gov |

| Chiral Center | Ensures correct spatial orientation for binding | nih.gov |

Environmental Research and Degradation Dynamics

Environmental Fate and Persistence Studies in Abiotic Matrices

Photolytic Degradation Pathways and By-product Formation

Photolysis, or degradation by sunlight, is a significant pathway for the breakdown of AOPP herbicides. While specific data for the hexyl ester is limited, studies on related compounds provide insight into the expected pathways. For instance, the aqueous photostability of a structurally similar herbicide, Arylex™ active, is extremely short, with a half-life (DT50) of just 0.129 hours in pH 7 water under simulated summer sunlight. corteva.com This rapid degradation suggests that the ester portion of the molecule is susceptible to cleavage by solar radiation.

The primary photolytic reaction involves the cleavage of the ether bond or the ester linkage, leading to the formation of various by-products. For AOPPs, this can result in the formation of the corresponding phenol (B47542), such as 4-chlorophenol, and the propanoic acid side chain. Further degradation of these intermediates can occur, ultimately leading to mineralization.

Hydrolytic Stability under Varying Environmental Conditions

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of hexyl (2R)-2-(4-chlorophenoxy)propanoate is highly dependent on the pH of the surrounding environment. Research on analogous AOPP herbicides shows that they are most stable in neutral to slightly acidic conditions and degrade rapidly in alkaline environments. corteva.com

For example, the hydrolysis half-life (DT50) of Arylex™ active demonstrates this pH dependency clearly:

At pH 4 (acidic): 81 days

At pH 7 (neutral): 155 days

At pH 9 (alkaline): 3 days corteva.com

This rapid breakdown under alkaline conditions is a key characteristic of this class of compounds. corteva.com The primary hydrolytic degradation pathway involves the cleavage of the ester bond, yielding hexanol and (2R)-2-(4-chlorophenoxy)propanoic acid. This acid is often the primary metabolite and is itself subject to further degradation.

Table 1: Hydrolytic Stability of a Related AOPP Herbicide (Arylex™ active)

Biodegradation Pathways and Microbial Enantiospecificity

Biodegradation by soil and water microorganisms is a critical process for the complete dissipation of AOPP herbicides and their metabolites. nih.govucanr.edu Microbes can utilize these compounds as a source of carbon and energy, breaking them down into simpler, non-toxic substances. researchgate.netnih.gov

Characterization of Microbial Strains Exhibiting Degradative Capabilities

A diverse range of bacteria capable of degrading AOPP herbicides has been isolated from contaminated soils. These microorganisms often exhibit the ability to utilize the herbicide as their sole source of carbon for growth. researchgate.netnih.gov

Several bacterial genera are known for their herbicide-degrading capabilities, including:

Pseudomonas : A strain identified as Pseudomonas sp. strain B2 was found to degrade 87.14% of an initial 80 mg/L concentration of clodinafop-propargyl, a related AOPP. nih.gov Other Pseudomonas species have also been identified in synergistic microbial communities that degrade mecoprop (B166265), another phenoxypropionic acid herbicide. researchgate.netnih.gov

Alcaligenes : Alcaligenes denitrificans has been isolated and shown to degrade the (R)-(+)-isomer of mecoprop. researchgate.netkent.ac.uk An Alcaligenes sp. CS1 was also isolated from agricultural soil and demonstrated the ability to rapidly degrade mecoprop. nih.gov

Aeromonas : An Aeromonas sp. strain (B1) was shown to degrade 81.3% of an initial 80 mg/L concentration of clodinafop-propargyl. researchgate.net

Corynebacterium : Corynebacterium sp. Z-1 can degrade multiple AOPPs, including clodinafop-propargyl. nih.gov

Rhodococcus : Rhodococcus ruber JPL-2, isolated from a wheat field, is capable of degrading several AOPP herbicides. researchgate.net

Ralstonia : A strain designated CS2, closely related to the genus Ralstonia, was isolated and shown to degrade mecoprop. nih.gov

Notably, degradation is sometimes achieved by a consortium of different bacterial species working together, where no single species alone can break down the compound. nih.gov

Elucidation of Enzymatic Mechanisms in Microbial Degradation (e.g., Dioxygenases)

The microbial degradation of this compound begins with the enzymatic cleavage of its ester bond. This initial step is catalyzed by esterase enzymes, which hydrolyze the parent compound into hexanol and (2R)-2-(4-chlorophenoxy)propanoic acid. nih.gov A novel esterase, QfeH, has been identified in Corynebacterium sp. Z-1 that performs this crucial first step on a variety of AOPP herbicides. nih.gov

Following the initial hydrolysis, the degradation of the resulting aromatic acid proceeds via several enzymatic steps. A key class of enzymes involved are aryloxyalkanoate dioxygenases (AADs), which are Fe(II) and α-ketoglutarate dependent enzymes. researchgate.net These enzymes cleave the ether linkage of the phenoxypropionate structure. researchgate.netpnas.org For example, the AAD-1 enzyme can effectively degrade both 2,4-D and the aryloxyphenoxypropionate family of herbicides. pnas.org The degradation pathway often involves the formation of 4-chloro-2-methylphenol (B52076), which is then further broken down by monooxygenases and catechol dioxygenases, cleaving the aromatic ring and feeding into central metabolic pathways like the beta-ketoadipate pathway. kent.ac.uk

Impact of Environmental Factors on Microbial Degradation Rates

The rate and extent of microbial degradation are significantly influenced by a variety of environmental and soil conditions. ucanr.eduweedsmart.org.au These factors affect microbial population size, diversity, and metabolic activity. nih.gov

Key Influential Factors:

Temperature : Microbial activity and degradation rates are generally higher at warmer temperatures, with an optimal range typically between 20°C and 30°C. ucanr.edunumberanalytics.com

pH : Most microbial activity is optimal in neutral to slightly acidic soils. Extreme pH values can inhibit the enzymes responsible for degradation. numberanalytics.com

Moisture : Adequate soil moisture is essential for microbial growth and activity. However, excessive moisture can lead to anaerobic conditions, which may slow down the degradation process for some aerobic microbes. ucanr.edu

Organic Matter : Soils with higher organic matter content tend to support larger and more diverse microbial populations, which can lead to faster herbicide degradation. ucanr.eduweedsmart.org.au

Herbicide Concentration : Very high concentrations of a herbicide can be toxic to microorganisms, inhibiting their degradative activity. ucanr.edu Conversely, at very low concentrations, the herbicide may not be readily available to the microbes. ucanr.edu

Enantioselectivity : Since this compound is a specific enantiomer, its degradation can be enantiospecific. Studies on related chiral herbicides have shown that microbial communities can preferentially degrade one enantiomer over the other. mst.eduresearchgate.net For instance, the herbicidally active (R)-enantiomer of phenoxypropionic acids is often preferentially degraded by soil microbes under certain conditions. researchgate.netresearchgate.net

Table 2: Chemical Compounds Mentioned

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of aryloxyphenoxypropionates, providing the necessary separation from interfering substances for accurate quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for the analysis of aryloxyphenoxypropionate esters and their acidic metabolites. researchgate.net For compounds like hexyl (2R)-2-(4-chlorophenoxy)propanoate, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with an acid modifier like formic or phosphoric acid to ensure good peak shape. cipac.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenoxy group in the molecule provides a suitable chromophore. hep.com.cnresearchgate.net For enhanced sensitivity and selectivity, especially in complex matrices like soil or biological tissues, HPLC is coupled with tandem mass spectrometry (HPLC-MS/MS). researchgate.netresearchgate.net This combination allows for the precise quantification of the parent ester as well as its primary metabolite, (2R)-2-(4-chlorophenoxy)propanoic acid. researchgate.net Analytical methods developed for similar compounds, such as fenoxaprop-P-ethyl, demonstrate excellent recovery and low limits of detection (LOD) and quantification (LOQ) in various sample types. researchgate.netresearchgate.netnih.gov For instance, a validated HPLC-MS/MS method for fenoxaprop-P-ethyl and its acid metabolite in rice achieved LODs of 0.003 mg/kg. researchgate.net

Table 1: Example HPLC Conditions for Analysis of Related Aryloxyphenoxypropionates

| Parameter | Method 1: Quizalofop-p-tefuryl in Soybean hep.com.cnresearchgate.net | Method 2: General Multi-Active Substance Analysis cipac.org | Method 3: Fenoxaprop-P-ethyl & Metabolite in Rice researchgate.net |

| Technique | HPLC-UV | HPLC-DAD | HPLC-MS/MS |

| Column | Silica gel (for cleanup) | Kinetex C18, 150 mm x 4.6 mm, 2.6 µm | Not specified |

| Mobile Phase | Not specified | A: 0.1% Phosphoric or Formic Acid; B: Acetonitrile (65:35 v/v) | Not specified |

| Flow Rate | Not specified | 1.0 ml/min | Not specified |

| Detector | UV Detector | Diode Array Detector (DAD), 220-340 nm | Tandem Mass Spectrometer |

| Key Finding | Method showed good accuracy with recoveries of 84.32%-89.25%. hep.com.cnresearchgate.net | A robust method for quality control of various formulated products. cipac.org | Highly sensitive method with LODs of 0.003 mg/kg for parent and metabolite. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is another powerful technique for the analysis of pesticides. However, aryloxyphenoxypropionate esters and their acid metabolites often have insufficient volatility or thermal stability for direct GC analysis. Therefore, a derivatization step is typically required to convert the analytes into more volatile and thermally stable forms. nih.gov

For the corresponding acid metabolite, (2R)-2-(4-chlorophenoxy)propanoic acid, esterification to a more volatile form (e.g., a methyl ester) is a common strategy. For the parent compound and related esters, if hydrolysis occurs during sample preparation, derivatization of the resulting acid is necessary. In the analysis of the related herbicide haloxyfop (B150297) in eggs, the compound was derivatized to its trimethylsilyl (B98337) (TMS) ester prior to analysis by GC coupled with tandem mass spectrometry (GC-MS/MS). nih.govresearchgate.net This approach provided high specificity and a low limit of quantitation of 2.5 ng/g. nih.gov The use of GC-MS/MS allows for multiple reaction monitoring (MRM), which significantly enhances selectivity and reduces matrix interference, a common issue in complex samples. nih.govresearchgate.net

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound, identifying unknown metabolites, and assessing the purity of analytical standards and samples.

Mass Spectrometry (MS) for Identification of Metabolites and Degradation Products

Mass spectrometry, particularly when coupled with chromatography (LC-MS or GC-MS), is the definitive tool for the identification and confirmation of this compound and its transformation products. The primary metabolic pathway for aryloxyphenoxypropionate esters in various environmental and biological systems is the hydrolysis of the ester bond to form the corresponding carboxylic acid. researchgate.netresearchgate.net

LC-MS/MS is particularly well-suited for this analysis, as it can simultaneously detect and quantify the parent ester and its more polar acid metabolite. epa.govepa.gov The mass spectrometer provides two crucial pieces of information: the mass-to-charge ratio (m/z) of the parent ion, which helps determine the molecular weight, and the fragmentation pattern of the molecule upon collision-induced dissociation. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. For instance, in the analysis of fenoxaprop-P-ethyl and its metabolites, specific ion transitions are monitored for quantification and confirmation. epa.gov

Table 2: Common Metabolites of Aryloxyphenoxypropionate Herbicides Identified by MS

| Parent Compound | Common Metabolite | Analytical Technique | Key Finding |

| Fenoxaprop-P-ethyl | Fenoxaprop-P (acid form) | HPLC-MS/MS | Rapid dissipation of the parent ester to the acid metabolite was observed in soil and water. researchgate.netresearchgate.net |

| Quizalofop-p-ethyl | Quizalofop acid | HPLC-MS/MS | The hydrolytic conversion to the acid was identified as a primary degradation pathway. uniroma1.it |

| Haloxyfop | Haloxyfop (acid form) | GC-MS/MS | Alkaline hydrolysis was used to convert all ester forms to the parent acid for total residue analysis. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the entire molecule, from the hexyl ester group to the substituted aromatic rings.

Crucially, NMR is also a powerful method for stereochemical confirmation. fordham.edu Since the herbicidal activity of aryloxyphenoxypropionates resides in the (R)-enantiomer, confirming the stereochemistry at the chiral center is vital. herts.ac.uk This is often accomplished by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. fordham.edu These newly formed diastereomers exhibit distinct signals in the NMR spectrum (anisochronous signals), which can be integrated to determine the enantiomeric ratio or purity. For example, chiral carboxylic acids or their derivatives are commonly used to form diastereomeric esters with chiral alcohols, but the principle can be adapted for other functional groups. fordham.edu Advanced NMR techniques, sometimes in anisotropic chiral media, can further enhance the separation of enantiomeric signals. rsc.org

Chiral Analytical Methods for Enantiomeric Purity and Stability

Given that the biological activity of this compound is stereospecific, methods to separate and quantify the enantiomers are essential. These chiral methods are used to verify the enantiomeric purity of the manufactured product and to study potential enantioselective degradation or transformation in the environment. uniroma1.it

Chiral HPLC is the most common approach for enantiomeric separation. rsc.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating the enantiomers of aryloxyphenoxypropionate herbicides. uniroma1.itconicet.gov.ar Another effective class of CSPs is based on cyclodextrins, such as permethyl-β-cyclodextrin, which has been used to resolve various herbicides of this class under reversed-phase conditions. nih.govresearchgate.net The choice of mobile phase, including the type of organic modifier (e.g., methanol, ethanol (B145695), acetonitrile) and temperature, can profoundly affect the separation, influencing retention times and selectivity. conicet.gov.arnih.gov

Table 3: Examples of Chiral HPLC and SFC Methods for Aryloxyphenoxypropionate Herbicides

| Technique | Chiral Stationary Phase (CSP) | Analytes Separated | Key Finding |

| HPLC | Permethyl-β-cyclodextrin | Fenoxaprop-p-ethyl, Quizalofop-p-ethyl/tefuryl, Haloxyfop-p-methyl | Mobile phase composition and temperature were found to have a profound effect on the enantioseparation. conicet.gov.arnih.gov |

| SFC | Sino-Chiral OJ, Chiralcel OD-H, Chiralpak IB, Chiralpak AD-H | 10 different aryloxyphenoxypropionate herbicides | The Sino-Chiral OJ column demonstrated the best chiral recognition, achieving baseline separation for six of the herbicides. rsc.orgresearchgate.net |

| HPLC-MS/MS | Lux Cellulose-2 | Quizalofop-p-ethyl enantiomers | The method was able to detect enantioselective dissipation in carrots, where the inactive enantiomer showed greater persistence. uniroma1.it |

Chiral Chromatography (HPLC, GC)

Chiral chromatography is the cornerstone for the enantioselective analysis of chiral molecules like this compound. This technique enables the separation of the (R) and (S) enantiomers, which is unachievable with standard chromatographic methods. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose through the use of Chiral Stationary Phases (CSPs).

High-Performance Liquid Chromatography (HPLC):

The enantiomeric separation of 2-aryloxypropionic acid esters is frequently accomplished using HPLC with CSPs. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. For the parent acid, 2-(4-chlorophenoxy)propionic acid, successful separations have been achieved on columns such as those with teicoplanin-based (e.g., CHIROBIOTIC T) and cyclodextrin-based (e.g., CDShell-RSP) selectors. azypusa.comsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

For the hexyl ester, a normal-phase HPLC method would likely provide good resolution. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

Table 1: Illustrative HPLC Conditions for Chiral Separation of 2-(4-Chlorophenoxy)propanoate Esters

| Parameter | Condition |

| Column | Chiral Polysaccharide-based (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm or 254 nm sigmaaldrich.com |

| Injection Volume | 10 µL |

This table presents typical starting conditions for method development, based on established methods for similar compounds.

Gas Chromatography (GC):

Chiral GC offers high resolution and sensitivity for the analysis of volatile chiral compounds. The enantiomers of this compound can be resolved directly on a capillary column coated with a cyclodextrin-derivative CSP. chromatographyonline.comgcms.cz Derivatized cyclodextrins, such as those modified with alkyl or acetyl groups, create a chiral environment within the column that allows for differential interaction with the enantiomers. researchgate.net

An alternative, indirect GC method involves derivatizing the parent acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov However, direct chiral GC is often preferred for its simplicity.

Table 2: Representative GC Conditions for Direct Chiral Separation

| Parameter | Condition |

| Column | Capillary Column with derivatized β-cyclodextrin CSP (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Isothermal (e.g., 180 °C) or Temperature Gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 250 °C |

This table outlines common parameters for the enantioselective GC analysis of chiral esters.

Polarimetry and Spectroscopic Methods

Polarimetry:

Polarimetry is a technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. wikipedia.orgwikipedia.org This property, known as optical activity, is a defining characteristic of enantiomers. The (2R)-enantiomer of a compound will rotate light in one direction (either dextrorotatory, +, or levorotatory, -), while its (2S)-enantiomer will rotate light to an equal degree in the opposite direction. libretexts.org

The specific rotation, [α], is a standardized physical constant for a chiral compound and is calculated from the observed rotation, concentration, and path length. chemeurope.com While the specific rotation for this compound is not widely published, data from structurally similar compounds, such as (R)-(+)-mecoprop, demonstrate the principle. researchgate.net The measurement of optical rotation is a valuable tool for confirming the enantiomeric identity of the bulk substance.

Table 3: Principle of Polarimetric Analysis

| Property | Description |

| Optical Activity | The ability of a chiral substance to rotate the plane of polarized light. wikipedia.org |

| Specific Rotation ([α]) | A quantitative measure of a compound's optical activity under standard conditions (temperature, wavelength, solvent, concentration). wikipedia.org |

| Enantiomeric Relationship | (R) and (S) enantiomers have equal but opposite specific rotation values. libretexts.org |

| Application | Confirms the presence of a single enantiomer and can be used to determine enantiomeric excess. |

Spectroscopic Methods:

Standard spectroscopic techniques are used to confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The proton NMR spectrum would show characteristic signals for the hexyl chain protons, the methine proton adjacent to the chiral center, the methyl group protons, and the aromatic protons of the 4-chlorophenoxy group.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. The parent ion peak corresponding to the molecular weight of C₁₅H₂₁ClO₃ would be observed, along with fragment ions resulting from the cleavage of the ester bond and other characteristic fragmentations.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would be expected for the C=O stretch of the ester carbonyl group, the C-O stretches of the ester and ether linkages, and the C-Cl stretch of the aromatic ring.

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Stereochemistry on Biological and Environmental Processes

Hexyl (2R)-2-(4-chlorophenoxy)propanoate is a chiral compound, and its stereochemistry is a critical determinant of its biological activity and environmental behavior. nih.gov It is well-established for phenoxypropanoate herbicides that the herbicidal activity resides almost exclusively in the (R)-enantiomer. nih.gov This stereoselectivity is a direct consequence of the three-dimensional structure of the target auxin receptors, which preferentially bind the (R)-form. nih.gov

The environmental fate of chiral herbicides is also strongly influenced by stereochemistry. Microorganisms in soil and water often exhibit enantioselective degradation, metabolizing one enantiomer faster than the other. nih.gov For the related herbicide mecoprop (B166265), studies have shown that bacterial strains like Sphingomonas herbicidovorans can degrade both enantiomers, but often at different rates. nih.gov This can lead to an enrichment of the less-degradable enantiomer in the environment, a factor that must be considered in environmental risk assessment.

Table 2: Enantioselectivity in the Action and Degradation of Phenoxypropanoate Herbicides

| Process | Description | Significance |

| Herbicidal Activity | The (R)-enantiomer is biologically active as a synthetic auxin, while the (S)-enantiomer is largely inactive. nih.gov | Use of the pure (R)-enantiomer (the eutomer) reduces the amount of active ingredient needed and the environmental load of the inactive isomer (the distomer). |

| Environmental Degradation | Microbial populations in soil and water can preferentially degrade one enantiomer over the other. nih.gov | Can lead to shifts in the enantiomeric ratio in the environment, with potential for the accumulation of the more persistent enantiomer. |

Rational Design of Novel Analogues for Enhanced Specificity or Environmental Profile

Rational drug design principles are applied to herbicides to create novel analogues with improved characteristics, such as greater efficacy, higher crop selectivity, or a more favorable environmental profile. nih.gov This process often involves modifying a lead compound, like 2-(4-chlorophenoxy)propanoic acid, based on an understanding of its SAR and binding mode.

For example, modifications to the aromatic ring or the ester group could be explored to enhance herbicidal activity or alter the spectrum of controlled weeds. The design of proherbicides, which are converted to the active herbicide within the target plant, is another strategy. nih.gov Research into novel herbicides has led to the development of compounds with different heterocyclic rings replacing the phenoxy group, or alternative ester moieties to optimize uptake and translocation. mdpi.comresearchgate.net The goal is to maximize activity against target weeds while minimizing effects on crops and non-target organisms and ensuring a favorable degradation profile in the environment. nih.gov

Emerging Research Frontiers and Future Perspectives

Integration of Hexyl (2R)-2-(4-chlorophenoxy)propanoate Research with Sustainable Chemistry Principles

The principles of sustainable or "green" chemistry are increasingly influencing the synthesis and lifecycle management of agrochemicals. agropages.compharmasalmanac.com For this compound, this involves rethinking its production to minimize waste, reduce energy consumption, and use safer, renewable materials. pharmasalmanac.com A key area of development is the use of biocatalysis for its synthesis.

Chemo-enzymatic Synthesis: Traditional chemical synthesis often relies on harsh conditions and stoichiometric reagents. pharmasalmanac.com A greener approach for producing chiral esters involves enzymatic processes. scielo.br The synthesis of this compound could be achieved through lipase-mediated esterification of (2R)-2-(4-chlorophenoxy)propanoic acid with hexanol. Lipases are highly selective enzymes that can operate under mild conditions, often in aqueous solutions or greener solvents, thereby reducing energy consumption and the generation of hazardous waste. pharmasalmanac.comscielo.br Such chemo-enzymatic routes offer high enantioselectivity, ensuring the production of the desired (2R) enantiomer, which is crucial for biological activity and reducing environmental load. pharmasalmanac.comresearchgate.netnih.gov

Life Cycle Assessment (LCA): A comprehensive evaluation of a chemical's environmental footprint is critical for sustainability. Life Cycle Assessment (LCA) is a methodology used to assess the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. nih.govdtu.dk Applying LCA to this compound would involve analyzing the impacts of its precursor synthesis, manufacturing process, application, and environmental fate. nih.gov This holistic view allows researchers to identify hotspots in the production chain with high environmental costs and to compare different synthetic routes, such as traditional versus enzyme-catalyzed methods, to determine the most sustainable option. nih.govresearchgate.net

Table 1: Application of Sustainable Chemistry Principles to this compound

| Sustainable Chemistry Principle | Application to this compound |

| Catalysis | Use of selective biocatalysts, such as lipases, for the esterification step, replacing less efficient and potentially toxic chemical catalysts. pharmasalmanac.comscielo.br |

| Designing Safer Chemicals | Focus on the (2R) enantiomer, which is the biologically active form, reduces the overall chemical load on the environment compared to using a racemic mixture. |

| Use of Renewable Feedstocks | Exploration of bio-based sources for the hexanol portion of the molecule. |

| Design for Degradation | Researching the compound's degradation pathways to ensure it breaks down into innocuous substances after its intended function. |

| Energy Efficiency | Enzymatic synthesis routes operate at or near ambient temperature and pressure, significantly lowering energy requirements compared to traditional synthesis. pharmasalmanac.com |

Development of Advanced Bioremediation Strategies Based on Degradation Insights

The environmental fate of this compound is of primary concern. It is anticipated that the ester bond is readily hydrolyzed in soil and water, releasing hexanol and the parent acid, (2R)-2-(4-chlorophenoxy)propanoic acid (also known as cloprop). nih.gov Therefore, understanding the biodegradation of this acid is fundamental to developing effective remediation strategies.

Research into the microbial degradation of structurally similar phenoxy herbicides, such as mecoprop (B166265) and 2,4-D, provides significant insights. nih.govmdpi.com Numerous soil microorganisms have been identified that can utilize these compounds as a sole source of carbon and energy. nih.govkoreascience.kr For instance, bacterial strains from genera including Sphingomonas, Alcaligenes, and Ralstonia have demonstrated the ability to degrade mecoprop. koreascience.krnih.gov Some of these microbes show enantioselectivity, preferentially degrading one enantiomer over the other, which is highly relevant for the (2R) form of the compound. koreascience.kr

The degradation pathway often involves key enzymes encoded by specific genes, such as the tfd gene family (tfdA, tfdB, tfdC), which have been identified in degrading bacteria. nih.gov These enzymes catalyze the cleavage of the ether bond and subsequent breakdown of the aromatic ring. nih.gov

This knowledge forms the basis for advanced bioremediation strategies:

Bioaugmentation: Introducing specialized microbial consortia, containing strains like Alcaligenes sp. CS1 or Ralstonia sp. CS2, into contaminated sites to accelerate the degradation of the herbicide. nih.gov

Biostimulation: Amending the soil with nutrients to encourage the growth and activity of indigenous microorganisms capable of breaking down the compound.

Engineered Bioremediation: Genetically engineering microorganisms to enhance the expression of key degradative enzymes (e.g., those encoded by tfd genes) or to broaden the range of substrates they can metabolize.

Table 2: Microorganisms Involved in the Degradation of Related Phenoxy Herbicides

| Microorganism / Community | Degraded Compound(s) | Key Findings |

| Alcaligenes sp. CS1 & Ralstonia sp. CS2 | (R/S)-Mecoprop, 2,4-D, MCPA | Harbor tfdA, tfdB, and tfdC like genes on plasmids, suggesting a common degradation pathway. nih.gov |

| Sphingomonas genus | (R)- and (S)-Mecoprop | Some strains degrade both enantiomers, while others are enantioselective. Plasmids were found to confer the degradation ability. koreascience.kr |

| Microbial Community (inc. Pseudomonas, Alcaligenes, Flavobacterium) | Mecoprop, 2,4-D, MCPA | A synergistic community was required for degradation; no single pure culture was initially effective. nih.govnih.gov |

Exploration of Novel Research Applications Beyond Traditional Agrochemical Contexts

The unique chemical structure of this compound—possessing a chiral center, a halogenated aromatic ring, and a flexible alkyl chain—makes it a candidate for research in fields beyond agriculture.

Chiral Building Blocks in Synthesis: The (2R)-phenoxypropanoate moiety is a valuable chiral synthon. Chiral molecules are fundamental in drug discovery and the synthesis of fine chemicals, where specific stereoisomers can have dramatically different biological activities. pharmasalmanac.comnih.gov Similar to how chiral epoxides are used as precursors for complex molecules like pharmaceuticals, this compound or its parent acid could serve as a starting material or intermediate in the asymmetric synthesis of novel bioactive compounds. nih.govmdpi.com

Materials Science and Polymer Chemistry: The compound's structure is analogous to molecules used in the development of advanced polymers and functional materials. For example, research has shown that esterifying phenolic acids with long-chain diols can produce sustainable and effective antioxidants for polymers like polyolefins and polyurethanes. nih.gov The combination of the phenolic group and the hexyl chain in this molecule suggests it could be explored as a functional additive or co-monomer. It could potentially be integrated into polymer backbones to impart specific properties such as thermal stability, hydrophobicity, or even as a covalently bound plasticizer. nih.govbath.ac.uk Furthermore, chiral ligands are known to form metal complexes with interesting properties, such as for non-linear optical (NLO) applications. rsc.org The (2R)-2-(4-chlorophenoxy)propanoic acid portion of the molecule could be investigated as a ligand for creating novel functional materials. rsc.org

Table 3: Potential Novel Applications for this compound

| Research Field | Relevant Structural Feature(s) | Potential Application |

| Asymmetric Synthesis | (2R)-propanoate chiral center | Use as a chiral building block (synthon) for the synthesis of enantiomerically pure pharmaceuticals or other fine chemicals. nih.gov |

| Polymer Chemistry | Hexyl chain, chlorophenoxy group | Development as a monomer or functional additive to create polymers with tailored properties (e.g., as a sustainable antioxidant or plasticizer). nih.gov |

| Materials Science | Chirality, aromatic ring | Use as a chiral ligand to synthesize coordination complexes with unique electronic or non-linear optical (NLO) properties. rsc.org |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in hexyl (2R)-2-(4-chlorophenoxy)propanoate?

- Methodological Answer :

- Chiral resolution : Use chiral catalysts (e.g., lipases) or chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers .

- Stereoselective synthesis : Employ coupling agents like EDC·HCl and DMAP for esterification of (2R)-2-(4-chlorophenoxy)propanoic acid with hexanol. Monitor reaction progress via TLC or LC-MS .

- Validation : Confirm enantiomeric excess (ee) using polarimetry or chiral HPLC, referencing retention times of known standards .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use and to verify the ester linkage and stereochemistry. Key signals include the α-proton (δ 4.0–4.5 ppm) and hexyl chain protons (δ 1.2–1.6 ppm) .

- Purity assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against reference standards (e.g., USP guidelines for related propanoate esters) .

- Mass spectrometry : HRMS (ESI+) should match the calculated [M+Na] ion (CHClO, m/z ~ 299.1) .

Advanced Research Questions

Q. How does this compound interact with mitochondrial enzymes such as carnitine palmitoyltransferase-1 (CPT1)?

- Methodological Answer :

- Inhibition assays : Adapt protocols for etomoxir (a structurally similar CPT1 inhibitor). Use isolated rat liver mitochondria and measure β-oxidation rates via -palmitate conversion to .

- Dose-response studies : Test concentrations from 1–100 µM. Calculate IC using nonlinear regression (GraphPad Prism) .

- Mechanistic insights : Perform molecular docking (AutoDock Vina) to compare binding poses with CPT1’s active site, leveraging etomoxir’s co-crystal structure (PDB: 2F96) .

Q. What experimental designs are suitable for assessing the compound’s impact on reactive oxygen species (ROS) in cellular models?

- Methodological Answer :

- Cell culture : Use skeletal muscle C2C12 cells or hepatocytes. Pre-treat with this compound (1–50 µM, 24 hr) .

- ROS detection : Load cells with 2',7'-dichlorofluorescein diacetate (DCFH-DA). Measure fluorescence intensity (Ex/Em: 485/535 nm) using a microplate reader .

- Controls : Include etomoxir (positive control) and N-acetylcysteine (ROS scavenger). Normalize data to protein content (Bradford assay) .

Q. How does stereochemistry influence the compound’s biological activity?

- Methodological Answer :

- Comparative studies : Synthesize both (R)- and (S)-enantiomers. Test in parallel using mitochondrial β-oxidation assays (see FAQ 3) .

- Enantiomer-specific effects : In C2C12 cells, measure ATP levels (luciferase assay) and lipid accumulation (Oil Red O staining) to correlate stereochemistry with metabolic outcomes .

- Computational modeling : Compare enantiomers’ binding affinities to CPT1 using molecular dynamics simulations (GROMACS) .

Data Contradictions & Validation

- Synthesis yields : reports 92% purity for a related propanoate ester, but yields may vary with hexanol due to steric effects. Optimize reaction time (12–24 hr) and temperature (0–25°C) .

- Biological activity : Etomoxir (EC ~0.1–10 µM) shows species-specific variability; validate this compound’s potency across human, rat, and guinea pig models .

Safety & Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.